molecular formula C19H22ClFN4O B2648997 2-(2-chloro-6-fluorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide CAS No. 1902922-37-5

2-(2-chloro-6-fluorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

Cat. No. B2648997
CAS RN: 1902922-37-5
M. Wt: 376.86
InChI Key: MASJYQRYAFSWJB-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide” has a molecular formula of C19H22ClFN4O. Its average mass is 376.856 Da and its monoisotopic mass is 376.146606 Da .

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Compounds with fluoro substituents and related structural motifs have been shown to possess anticancer activity. A study demonstrated that fluoro-substituted benzo[b]pyran and its derivatives exhibit significant anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Utility of Chloroacetonitrile in Construction of Novel Pyrazole and Thiazole Derivatives

The use of chloroacetonitrile for synthesizing novel pyrazole and thiazole derivatives highlights the compound's potential in constructing pharmacologically relevant structures. These derivatives have been explored for various biological activities, including potential anticancer properties (Khalil et al., 2017).

Aurora Kinase Inhibitor

Compounds featuring chloro, fluoro, and pyrazole functionalities are being investigated as Aurora kinase inhibitors, with potential applications in cancer therapy. Aurora kinases are critical for cell division, and their inhibition can halt the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

PI3K/mTOR Dual Inhibitors

The exploration of compounds with chloro, fluoro, and acetamide functionalities for their potential as dual inhibitors of PI3Kα and mTOR is significant in cancer research. These inhibitors demonstrate efficacy in vitro and in vivo, highlighting the importance of such motifs in therapeutic applications (Stec et al., 2011).

Anti-inflammatory Activity

Compounds structurally related to the query molecule have been synthesized and tested for anti-inflammatory activity. Among these, certain derivatives showed significant anti-inflammatory effects, suggesting the potential of similar compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O/c20-15-2-1-3-16(21)14(15)10-19(26)22-13-6-8-25(9-7-13)18-11-17(23-24-18)12-4-5-12/h1-3,11-13H,4-10H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASJYQRYAFSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

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